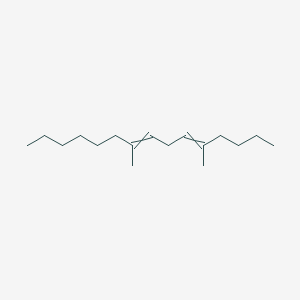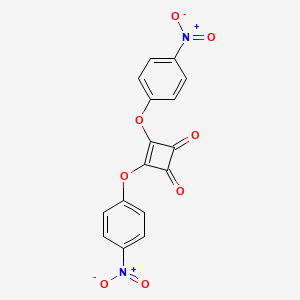
3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione: is a chemical compound known for its unique structure and properties It features a cyclobutene ring substituted with two nitrophenoxy groups at the 3 and 4 positions and two carbonyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-dihydroxycyclobut-3-ene-1,2-dione with 4-nitrophenol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenoxy groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to ring-opening or formation of more oxidized species.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino derivatives: from the reduction of nitro groups.
Substituted cyclobutene derivatives: from nucleophilic substitution reactions.
Oxidized products: from oxidation reactions.
Scientific Research Applications
Chemistry: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and polymers due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The nitrophenoxy groups can participate in electron-withdrawing interactions, making the cyclobutene ring more susceptible to nucleophilic attack. The carbonyl groups can also engage in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
3,4-Dihydroxycyclobut-3-ene-1,2-dione:
3,4-Bis(4-aminophenoxy)cyclobut-3-ene-1,2-dione: A reduced form with amino groups instead of nitro groups.
Uniqueness: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of both nitrophenoxy and cyclobutene functionalities.
Properties
CAS No. |
864434-03-7 |
|---|---|
Molecular Formula |
C16H8N2O8 |
Molecular Weight |
356.24 g/mol |
IUPAC Name |
3,4-bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H8N2O8/c19-13-14(20)16(26-12-7-3-10(4-8-12)18(23)24)15(13)25-11-5-1-9(2-6-11)17(21)22/h1-8H |
InChI Key |
KZDQYKUXKTURRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=O)C2=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


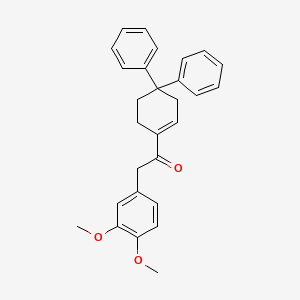
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

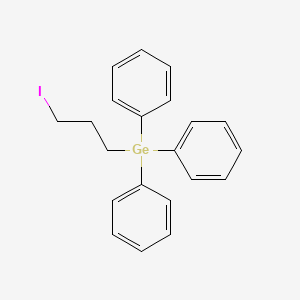
![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)

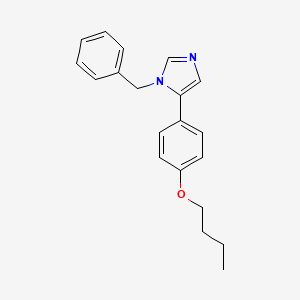


![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
